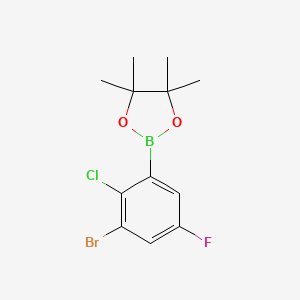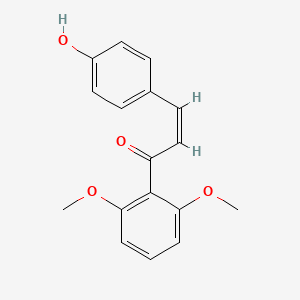
2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, resulting in the formation of dihydrochalcones.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification or esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for etherification or esterification reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Ethers or esters of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, chalcones and their derivatives are studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may exhibit similar activities and could be a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Chalcones are known to interact with various biological targets, and this compound may have similar interactions that could be beneficial in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system is known to be a Michael acceptor, which can react with nucleophiles in biological systems, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-
- 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(3-hydroxyphenyl)-
- 2-Propen-1-one, 1-(2,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- lies in its specific substitution pattern on the phenyl rings. The presence of methoxy groups at the 2 and 6 positions and a hydroxyl group at the 4 position can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H16O4 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
(Z)-1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-15-4-3-5-16(21-2)17(15)14(19)11-8-12-6-9-13(18)10-7-12/h3-11,18H,1-2H3/b11-8- |
Clave InChI |
ZCZLYSMNVIUXME-FLIBITNWSA-N |
SMILES isomérico |
COC1=C(C(=CC=C1)OC)C(=O)/C=C\C2=CC=C(C=C2)O |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


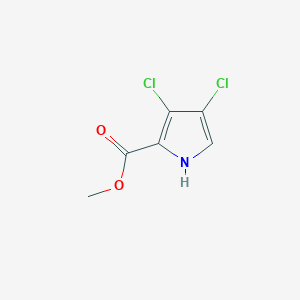

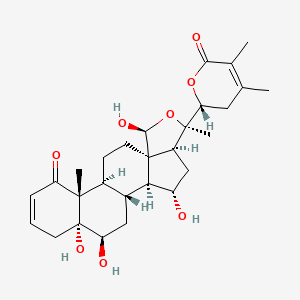
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)



![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
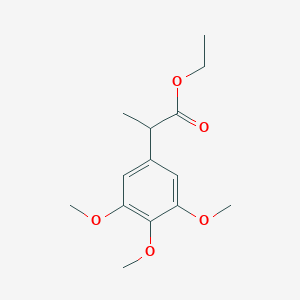

![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
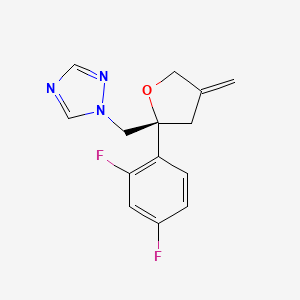
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)
